REACTION_CXSMILES
|
C[O:2][C:3](=[O:22])[CH:4]([C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1)[CH2:5][NH:6][C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].[OH-].[Li+]>O1CCCC1.O>[C:10]([O:9][C:7]([NH:6][CH2:5][CH:4]([C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1)[C:3]([OH:22])=[O:2])=[O:8])([CH3:13])([CH3:11])[CH3:12] |f:1.2,3.4|
|
Name
|
3-tert-Butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid methyl ester
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Quantity
|
17.11 g
|
Type
|
reactant
|
Smiles
|
COC(C(CNC(=O)OC(C)(C)C)C1=CC(=C(C=C1)Cl)Cl)=O
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Name
|
|
Quantity
|
1.18 g
|
Type
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reactant
|
Smiles
|
[OH-].[Li+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O1CCCC1.O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
THF was removed in vacuo
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with EtOAc (3×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(C(=O)O)C1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |